1-Methyl-4-(1-methylcyclopent-3-en-1-yl)benzene
Overview
Description
1-Methyl-4-(1-methylcyclopent-3-en-1-yl)benzene is an organic compound with the molecular formula C13H16 and a molecular weight of 172.27 g/mol. This compound is characterized by a benzene ring substituted with a methyl group and a 1-methylcyclopent-3-en-1-yl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Methyl-4-(1-methylcyclopent-3-en-1-yl)benzene can be achieved through several methods. One common synthetic route involves the reaction of benzene with 1-methylcyclopent-3-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This Friedel-Crafts alkylation reaction results in the formation of the desired compound .
Industrial production methods may involve the use of more efficient catalytic processes and optimized reaction conditions to achieve higher yields and purity. These methods often include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-Methyl-4-(1-methylcyclopent-3-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can be performed using reagents like nitric acid (HNO3) and sulfuric acid (H2SO4), respectively.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4-(1-methylcyclopent-3-en-1-yl)benzene has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(1-methylcyclopent-3-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-4-(1-methylcyclopent-3-en-1-yl)benzene can be compared with similar compounds such as:
1-Methyl-4-(1-methylethenyl)benzene: This compound has a similar structure but with a different substituent on the benzene ring.
1-Methoxy-4-(3-methylbut-2-en-2-yl)benzene: This compound contains a methoxy group instead of a methyl group, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-4-(1-methylcyclopent-3-en-1-yl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-11-5-7-12(8-6-11)13(2)9-3-4-10-13/h3-8H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWRDKYQHGVEHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC=CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501245335 | |
Record name | 1-Methyl-4-(1-methyl-3-cyclopenten-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501245335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927833-58-7 | |
Record name | 1-Methyl-4-(1-methyl-3-cyclopenten-1-yl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=927833-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-4-(1-methyl-3-cyclopenten-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501245335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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